Fitusiran

Description

Properties

CAS No. |

1639325-43-1 |

|---|---|

Molecular Formula |

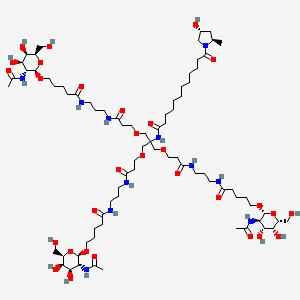

C78H139N11O30 |

Molecular Weight |

1711.017 |

IUPAC Name |

N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide |

InChI |

InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |

InChI Key |

RUPXJRIDSUCQAN-PQNNUJSWSA-N |

SMILES |

O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Givosiran |

Origin of Product |

United States |

Foundational & Exploratory

Fitusiran siRNA therapeutic for antithrombin reduction

An In-depth Technical Guide to Fitusiran: An siRNA Therapeutic for Antithrombin Reduction

Executive Summary

This compound is an investigational, subcutaneously administered small interfering RNA (siRNA) therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] It employs an RNA interference (RNAi) mechanism to silence the gene expression of antithrombin (AT), a key endogenous anticoagulant.[3] By reducing AT levels, this compound aims to rebalance hemostasis through increased thrombin generation, thereby preventing bleeding episodes.[4][5] Clinical trials have demonstrated its potential to significantly reduce annualized bleeding rates (ABR) with a dosing regimen of as few as six injections per year.[4][6] Following reports of thrombotic events, the dosing strategy was revised to an AT-based regimen targeting specific AT activity levels to enhance the benefit-risk profile.[1][4] On March 28, 2025, the U.S. Food and Drug Administration (FDA) approved this compound (marketed as Qfitlia) for routine prophylaxis in adults and adolescents (aged 12 and older) with hemophilia A or B.[7][8][9]

Core Mechanism of Action

This compound is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) moiety, which facilitates targeted delivery to hepatocytes in the liver.[6][7]

-

Hepatocyte Targeting : Following subcutaneous injection, the GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[2][10]

-

RNA Interference Pathway : Upon internalization into the cell, the siRNA duplex is loaded into the RNA-induced silencing complex (RISC).[3]

-

mRNA Degradation : The passenger strand of the siRNA is cleaved and discarded, while the guide strand directs the RISC to bind to the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin.[3][7]

-

Gene Silencing : This binding leads to the catalytic cleavage and degradation of the antithrombin mRNA.[3]

-

Reduced Antithrombin Synthesis : The degradation of the mRNA prevents its translation into protein, resulting in a sustained reduction of AT levels in the plasma.[3][7]

-

Rebalancing Hemostasis : As a major physiological inhibitor of thrombin and Factor Xa, reduced levels of AT lead to increased thrombin generation, which helps to compensate for the coagulation factor deficiency in patients with hemophilia, promoting stable clot formation and preventing bleeding.[1][4][5]

Pharmacokinetics and Pharmacodynamics

This compound exhibits dose-proportional plasma exposure following subcutaneous administration.[7] The pharmacodynamic effect is characterized by a potent, dose-dependent, and durable reduction in AT levels, leading to increased thrombin generation.[1]

Table 1: Pharmacokinetic Parameters of this compound Following Subcutaneous Administration

| Parameter | 20 mg Dose (Mean, SD) | 50 mg Dose (Mean, SD) |

|---|---|---|

| Cmax (ng/mL) | 34.4 (10.1) | 84.1 (58.7) |

| Tmax (hours) | 2.88 (0.5 - 4.33) | 3.78 (0.42 - 11.9) |

| AUC (ng·h/mL) | 491 (83.8) | 1290 (377) |

| Apparent Clearance (L/h) | 41.9 (8.39) | 50.8 (71.1) |

| Half-life (hours) | 5.57 (2.36) | 7.98 (4.74) |

| Steady-State Volume of Distribution (L) | 431 (135) | 570 (713) |

Data sourced from DrugBank Online.[7][11]

Metabolism and Excretion : this compound is metabolized by endo- and exo-nucleases into shorter oligonucleotides and is not a substrate for CYP450 enzymes.[7][11] Approximately 14.6% of a 50 mg dose is recovered unchanged in the urine within 24 hours.[7]

Clinical Development and Efficacy

This compound has been evaluated in a comprehensive clinical development program (the ATLAS trials) involving patients with hemophilia A or B, with and without inhibitors.

Table 2: Summary of Efficacy Results from Phase 3 ATLAS Trials

| Trial | Population | Treatment Arms | Median ABR (IQR) | ABR Reduction vs Control | Zero Bleeds |

|---|---|---|---|---|---|

| ATLAS-INH [6][12] | Hemophilia A/B with Inhibitors | This compound 80 mg monthly vs. On-demand BPAs | This compound: 0.0 (0.0-1.7) Control: 16.8 (6.7-23.5) | 90.8% (p<0.0001) | 66% vs. 5% |

| ATLAS-A/B [6][13] | Hemophilia A/B without Inhibitors | This compound 80 mg monthly vs. On-demand CFCs | N/A (Mean ABR reduction reported) | ~90% | 51% vs. 5% |

| ATLAS-PPX [14][15] | Hemophilia A/B (with/without inhibitors) switching from prior prophylaxis | This compound 80 mg monthly vs. Prior Prophylaxis (historical control) | This compound: 0.0 Prior Prophylaxis: 4.4 | 61.1% | 63.1% vs. 16.9% |

| ATLAS-OLE (AT-DR) [4] | Hemophilia A/B (with/without inhibitors) | This compound AT-based Dose Regimen (AT-DR) | 3.7 (0.0-7.5) | 71-73% vs On-demand CFC/BPA | N/A |

ABR: Annualized Bleeding Rate; IQR: Interquartile Range; BPA: Bypassing Agent; CFC: Clotting Factor Concentrate; AT-DR: Antithrombin-based Dose Regimen.

Safety Profile and Risk Mitigation

The most common adverse events reported in clinical trials include injection site reactions, increased alanine aminotransferase (ALT), nasopharyngitis, and upper respiratory tract infection.[4][16] A key identified risk is thromboembolism, which led to a voluntary pause in dosing in October 2020 and a subsequent modification of the clinical trial protocols.[1][4]

To mitigate the risk of thrombosis, an Antithrombin-based Dose Regimen (AT-DR) was implemented, targeting AT activity levels between 15% and 35% of normal.[4][17] This contrasts with the original dose regimen (ODR), which often resulted in AT levels below 10%.[1] The AT-DR starts with a 50 mg dose every two months, with adjustments based on monthly AT monitoring to maintain levels within the target range.[4] This revised strategy has been associated with an improved safety profile, with no thrombotic events reported in the phase 2 open-label extension study after its implementation.[18]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) with AT-DR

| Adverse Event Category | Participants with AT-DR (N=286) |

|---|---|

| Total Patient-Years of Exposure | 486.0 |

| Any TEAE, n (%) | 238 (83.2) |

| Any Serious TEAE (TESAE), n (%) | 41 (14.3) |

| Investigator-assessed Related TESAEs, n (%) | 6 (2.1) |

| TEAEs leading to discontinuation, n (%) | N/A |

| Fatal TEAEs, n (%) | 0 |

| Injection Site Reactions, n (%) | 16 (5.6) |

Data from the integrated safety analysis of the ATLAS-OLE study.[4]

Experimental Protocols

Clinical Trial Design Protocol (ATLAS-INH Example)

The ATLAS-INH study serves as a representative example of the Phase 3 trial design for this compound.

-

Study Design : A multicenter, multinational, randomized, open-label Phase 3 trial.[12][19]

-

Participant Population : Males aged ≥12 years with severe hemophilia A or B with a history of high-titer inhibitors (Bethesda inhibitor assay >0.6 BU/mL).[5][12]

-

Randomization : Participants receiving on-demand treatment with bypassing agents (BPAs) were randomized in a 2:1 ratio to either the this compound prophylaxis arm or the on-demand BPA arm.[6][12]

-

Treatment Protocol :

-

Primary Endpoint : The primary efficacy endpoint was the annualized bleeding rate (ABR), estimated using a negative binomial model.[6][12]

-

Efficacy Period : Efficacy was assessed from Day 29 through Month 9, allowing for the pharmacodynamic effect of this compound to be established.[19]

-

Breakthrough Bleed Management : Specific guidelines were provided for the management of breakthrough bleeds in the this compound arm, recommending reduced doses of BPAs or clotting factor concentrates (CFCs) at protracted intervals to avoid excessive procoagulant activity.[15][17]

Antithrombin (AT) Level Monitoring Protocol

Accurate measurement of AT activity is critical for the AT-based dosing regimen.

-

Objective : To quantify the functional activity of antithrombin in plasma to guide this compound dosing and maintain levels within the 15% to 35% target range.[4]

-

Methodology : Chromogenic assays are the standard method for determining AT activity.[20] These assays can be either thrombin-based or Factor Xa-based.

-

Sample Preparation : Citrated plasma is collected from the patient.

-

Assay Principle (Factor Xa-based) :

-

The patient's plasma (containing AT) is incubated with a known excess of heparin and Factor Xa (FXa).

-

AT in the plasma, potentiated by heparin, forms a complex with and neutralizes a portion of the FXa.

-

A chromogenic substrate specific for FXa is then added.

-

The residual, un-neutralized FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).

-

The amount of color produced is measured spectrophotometrically (e.g., at 405 nm).

-

-

Result Interpretation : The color intensity is inversely proportional to the AT activity in the sample. A low color signal indicates high AT activity (more FXa was neutralized), while a high color signal indicates low AT activity (less FXa was neutralized).[20][21]

-

-

Antigen Measurement : If AT activity is low, an AT antigen test (e.g., ELISA) may be performed to measure the quantity of the AT protein, distinguishing between a deficiency in protein amount (Type I) versus a dysfunctional protein (Type II).[22][23][24]

Conclusion

This compound represents a significant advancement in the management of hemophilia, offering a novel, pan-hemophilic prophylactic treatment that addresses many limitations of traditional factor replacement therapy.[9][10] Its mechanism of silencing antithrombin via RNAi provides sustained hemostatic rebalancing, leading to clinically meaningful reductions in bleeding episodes.[1][6] The evolution of its dosing strategy to an AT-based regimen highlights a data-driven approach to optimizing its safety and efficacy profile.[4][18] Ongoing and future studies will continue to characterize the long-term outcomes and place of this compound in the evolving landscape of hemophilia care.

References

- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Alnylam Pharmaceuticals Press Release | Mar 28, 2025 | FDA Approves Qfitlia™ (this compound), the First siRNA (RNAi Therapeutic) for the Treatment of Hemophilia A or B [investors.alnylam.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Qfitlia (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Efficacy and safety of this compound prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Results from ATLAS Phase 3 Program with this compound Presented at ASH Annual Meeting 2021 - Alnylam [capella.alnylam.com]

- 14. Sanofi Provides this compound Trial Updates at ISTH | NBDF [bleeding.org]

- 15. ashpublications.org [ashpublications.org]

- 16. This compound prophylaxis reduced bleeds by 61% in people with hemophilia A or B, with or without inhibitors, compared to prior factor or bypassing agent prophylaxis [sanofi.com]

- 17. cgtlive.com [cgtlive.com]

- 18. ashpublications.org [ashpublications.org]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. INNOVANCE Antithrombin Assay - Siemens Healthineers [siemens-healthineers.com]

- 21. emedicine.medscape.com [emedicine.medscape.com]

- 22. Antithrombin Assays [practical-haemostasis.com]

- 23. testing.com [testing.com]

- 24. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

Preclinical Profile of Fitusiran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fitusiran is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors, by targeting and lowering antithrombin (AT), a key endogenous anticoagulant.[1][2][3] This document provides a comprehensive overview of the preclinical studies of this compound in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental pathways.

Mechanism of Action

This compound is a GalNAc-siRNA conjugate that specifically targets the messenger RNA (mRNA) for AT in hepatocytes.[4][5] Upon subcutaneous administration, the GalNAc moiety facilitates the uptake of this compound into liver cells. Inside the hepatocyte, the siRNA component engages the RNA-induced silencing complex (RISC), leading to the cleavage and subsequent degradation of AT mRNA.[5] This reduction in AT synthesis results in lower circulating levels of AT protein, which in turn reduces the inhibition of key coagulation factors, primarily thrombin and factor Xa (FXa).[6] The net effect is an increase in thrombin generation, thereby promoting hemostasis in a factor-independent manner.

Caption: Mechanism of action of this compound in the hepatocyte and bloodstream.

Pharmacodynamics in Animal Models

Preclinical studies in various animal models, including wild-type mice, hemophilia A mice, factor X-deficient mice, and non-human primates, have demonstrated the dose-dependent and durable pharmacodynamic effects of this compound.

Antithrombin Lowering

Subcutaneous administration of this compound leads to a potent and sustained reduction in plasma AT levels.

Table 1: this compound-Mediated Antithrombin Reduction in Animal Models

| Animal Model | Dosing Regimen | Nadir AT Level (% of baseline) | Duration of Effect | Reference |

| Wild-type Mice | Single dose | Dose-dependent reduction | Sustained for weeks | [1] |

| Hemophilia A Mice | Single dose | Dose-dependent reduction | Sustained for weeks | [1] |

| Factor X-deficient Mice | 2 x 10 mg/kg (1-week interval) | 17 ± 6% (residual activity) | Not specified | [7] |

| Non-human Primates (with anti-FVIII inhibitors) | Single dose | Dose-dependent reduction | Sustained for weeks | [1] |

Thrombin Generation

The reduction in AT levels translates to a significant increase in thrombin generation potential, a key indicator of improved hemostatic capacity.

Table 2: Effect of this compound on Thrombin Generation in Animal Models

| Animal Model | Dosing Regimen | Thrombin Generation Outcome | Reference |

| Hemophilia A Mice | Not specified | Improved thrombin generation | [1] |

| Factor X-deficient Mice | 2 x 10 mg/kg (1-week interval) | 4-fold increase in ETP; 2 to 3-fold increase in thrombin peak | [7] |

| Non-human Primates (with anti-FVIII inhibitors) | Not specified | Improved thrombin generation | [1] |

ETP: Endogenous Thrombin Potential

Caption: Generalized workflow for pharmacodynamic assessment of this compound.

Efficacy in Animal Models of Bleeding

The enhanced thrombin generation following this compound administration translates into improved hemostasis in various preclinical bleeding models.

Hemophilia A Mice

In FVIII-deficient mice, this compound has demonstrated efficacy in reducing bleeding.

Table 3: Efficacy of this compound in Hemophilia A Mouse Bleeding Models

| Bleeding Model | This compound Dose | Comparator | Outcome | Reference |

| Tail Clip | Not specified | FVIII-deficient mice with heterozygous AT deficiency | Decreased bleeding | [1] |

| Saphenous Vein | 10 mg/kg | 25 IU/kg FVIII concentrate | Similar response in reducing bleeding | [1] |

Factor X-deficient Mice

This compound has also shown efficacy in a mouse model of factor X deficiency.

Table 4: Efficacy of this compound in Factor X-deficient Mouse Bleeding Models

| Bleeding Model | This compound Dose | Comparator | Outcome | Reference |

| Tail Clip | 2 x 10 mg/kg (1-week interval) | Untreated FX-deficient mice | Reduced blood loss from 590 ± 335 µL to a level not specified but improved | [7] |

| Saphenous Vein Puncture | 2 x 10 mg/kg (1-week interval) | Untreated FX-deficient mice | Increased number of clots from 2 ± 2 to 8 ± 6 per 30 minutes | [7] |

Experimental Protocols

Animals

-

Hemophilia A mice: FVIII-deficient mice on a C57BL/6 background are commonly used.

-

Factor X-deficient mice: A model of inducible FX deficiency has been developed, allowing for the generation of mice with <1% FX activity.[7]

-

Non-human primates: Cynomolgus monkeys are a relevant species for preclinical evaluation, particularly for assessing effects in the presence of anti-FVIII inhibitors.

Bleeding Models

-

Tail Clip Assay:

-

Mice are anesthetized.

-

The distal tip of the tail (e.g., 3 mm) is transected with a scalpel.

-

The tail is immediately immersed in pre-warmed saline (37°C).

-

Bleeding time and/or total blood loss (measured by hemoglobin in the saline) are quantified.

-

-

Saphenous Vein Puncture (SVP) Model:

-

The lateral saphenous vein is visualized after hair removal.

-

The vein is punctured with a sterile needle.

-

The number of clots formed over a defined period (e.g., 30 minutes) is counted to assess hemostasis.[7]

-

-

Laser-induced Vessel Injury Model:

-

Anesthetized mice are placed on a microscope stage.

-

A mesenteric or cremaster muscle arteriole is visualized.

-

A laser is used to induce a defined injury to the vessel wall.

-

Thrombus formation is monitored in real-time using intravital microscopy.

-

Laboratory Assays

-

Antithrombin Activity Assay: AT activity in plasma is typically measured using a chromogenic assay. The assay is based on the inhibition of a known amount of a target enzyme (e.g., FXa or thrombin) by AT in the sample. The residual enzyme activity is then determined by its ability to cleave a chromogenic substrate.

-

Thrombin Generation Assay (TGA):

-

Platelet-poor plasma is prepared from blood collected in citrate.

-

Coagulation is initiated by the addition of a trigger (e.g., tissue factor and phospholipids).

-

The generation of thrombin over time is monitored using a fluorogenic substrate for thrombin.

-

Key parameters calculated include lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP).

-

Caption: Workflow for assessing the in vivo efficacy of this compound in bleeding models.

Preclinical Pharmacokinetics and Toxicology

While detailed proprietary data on preclinical pharmacokinetics and toxicology are not extensively published, available information indicates that this compound has a short plasma half-life (approximately 3-5 hours in clinical studies), yet its pharmacodynamic effect on AT levels is long-lasting.[1] Nonclinical pharmacology and exploratory toxicology studies have been conducted in wild-type and hemophilia mouse models, as well as in wild-type rats and non-human primates. These studies are essential for determining a safe starting dose for clinical trials and for identifying potential target organs for toxicity.

Conclusion

The preclinical data for this compound robustly demonstrate its intended mechanism of action: the potent and durable lowering of antithrombin, leading to increased thrombin generation and a subsequent improvement in hemostasis. Efficacy has been shown in multiple animal models of hemophilia and other bleeding disorders, supporting its potential as a prophylactic treatment. The experimental protocols outlined provide a basis for the continued investigation and understanding of this novel therapeutic agent.

References

- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Species selection considerations for preclinical toxicology studies for biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. ashpublications.org [ashpublications.org]

The Genesis of Fitusiran: A Deep Dive into its Discovery and Development for Hemophilia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fitusiran is an investigational small interfering RNA (siRNA) therapeutic poised to redefine the prophylactic treatment landscape for individuals with hemophilia A and B, with or without inhibitors. By targeting antithrombin (AT), a key endogenous anticoagulant, this compound aims to rebalance hemostasis, thereby reducing the frequency of bleeding episodes. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical validation, and extensive clinical trial program. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed methodologies for pivotal experiments are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation of the science underpinning this novel therapeutic.

Introduction: The Unmet Need in Hemophilia and the Rationale for Targeting Antithrombin

Hemophilia A and B are X-linked bleeding disorders characterized by deficiencies in coagulation factor VIII (FVIII) and factor IX (FIX), respectively.[1] This deficiency impairs thrombin generation, a critical step in the formation of a stable fibrin clot, leading to spontaneous and traumatic bleeding, particularly into joints and muscles.[1] The current standard of care for severe hemophilia involves prophylactic replacement of the deficient clotting factor. However, this approach is burdened by the need for frequent intravenous infusions and the potential development of neutralizing alloantibodies, known as inhibitors, which render factor replacement therapy ineffective.[1]

The limitations of current therapies have driven the exploration of alternative hemostatic pathways. One promising strategy is the rebalancing of coagulation by downregulating natural anticoagulant mechanisms. Antithrombin (AT), a serine protease inhibitor synthesized in the liver, is a potent inhibitor of thrombin and other coagulation proteases, including Factor Xa (FXa).[2] The rationale for targeting AT in hemophilia is that reducing its activity will lead to increased thrombin generation, thereby compensating for the deficiency in FVIII or FIX and promoting hemostasis.[2]

This compound: A Novel siRNA Therapeutic

This compound is a subcutaneously administered siRNA therapeutic designed to specifically silence the expression of the SERPINC1 gene, which encodes for AT.[3] It utilizes Alnylam Pharmaceuticals' ESC-GalNAc conjugate technology, which facilitates targeted delivery to hepatocytes.[4]

Mechanism of Action

This compound's mechanism of action is a multi-step process initiated by its targeted delivery to the liver and culminating in the degradation of AT messenger RNA (mRNA).

-

Hepatocyte Targeting: this compound is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[5]

-

Endocytosis: Upon binding to ASGPR, the this compound-GalNAc conjugate is internalized into the hepatocyte via clathrin-mediated endocytosis.[6]

-

Endosomal Escape: Following endocytosis, the conjugate is trafficked through the endosomal pathway. A small fraction of this compound escapes the endosome and enters the cytoplasm, a critical step for its therapeutic activity.[7]

-

RISC Loading and mRNA Cleavage: In the cytoplasm, the antisense strand of the this compound siRNA duplex is loaded into the RNA-induced silencing complex (RISC). The RISC, now programmed with the this compound antisense strand, identifies and binds to the complementary sequence on the AT mRNA. This binding leads to the cleavage and subsequent degradation of the AT mRNA, thereby preventing its translation into the antithrombin protein.[8]

By silencing the SERPINC1 gene, this compound leads to a sustained reduction in circulating AT levels, which in turn increases thrombin generation and helps to restore hemostatic balance in individuals with hemophilia.[3]

Figure 1: Mechanism of Action of this compound.

Preclinical Development

The therapeutic potential of AT reduction in hemophilia was first evaluated in a series of preclinical studies.

In Vitro Studies

Initial in vitro experiments using plasma from patients with severe deficiencies in FV, FVII, or FX demonstrated that the addition of this compound improved thrombin generation.[2] These findings provided early proof-of-concept for the broad applicability of AT-lowering as a pro-hemostatic strategy.

In Vivo Animal Studies

Subsequent in vivo studies in animal models of hemophilia were crucial in establishing the efficacy and safety profile of this compound.

-

Hemophilia A Mouse Models: In FVIII-deficient mice, subcutaneous administration of this compound resulted in a potent, dose-dependent, and durable reduction in AT levels.[2] This was associated with improved thrombin generation and a significant decrease in bleeding following a tail clip injury.[2]

-

Saphenous Vein Bleeding Model: To further assess in vivo efficacy, a saphenous vein bleeding model was employed in FVIII-deficient mice.[2] In this model, mice treated with 10 mg/kg of this compound exhibited a hemostatic response comparable to that of mice receiving a 25 IU/kg dose of FVIII concentrate.[2]

-

Non-Human Primate Studies: Studies in non-human primates with induced anti-FVIII inhibitors also demonstrated that this compound led to a significant reduction in AT levels and an improvement in thrombin generation.[2]

These preclinical data provided a strong rationale for advancing this compound into clinical development.

Table 1: Summary of Key Preclinical Efficacy Data

| Model System | Key Finding | Reference |

| In vitro (human plasma) | Improved thrombin generation in FV, FVII, and FX deficient plasma. | [2] |

| FVIII-deficient mice | Dose-dependent reduction in AT levels and decreased bleeding in tail clip assay. | [2] |

| FVIII-deficient mice (saphenous vein model) | 10 mg/kg this compound showed similar efficacy to 25 IU/kg FVIII concentrate. | [2] |

| Non-human primates (with inhibitors) | Significant AT reduction and improved thrombin generation. | [2] |

Clinical Development: The ATLAS Program

The clinical development of this compound has been conducted through a series of Phase 1, 2, and 3 studies, collectively known as the ATLAS program.

Phase 1 and 2 Studies

Initial Phase 1 studies in healthy volunteers and individuals with hemophilia A or B established the safety, tolerability, and pharmacokinetic/pharmacodynamic profile of this compound.[3] A once-monthly subcutaneous dosing regimen of 80 mg was shown to achieve a mean maximum AT lowering of approximately 87%.[3] These early studies also provided preliminary evidence of a reduction in bleeding frequency.[3]

A Phase 2 open-label extension study provided long-term safety and efficacy data, demonstrating sustained reductions in AT levels and annualized bleeding rates (ABRs) over a multi-year follow-up period.[9]

Phase 3 Studies

The efficacy and safety of this compound were further evaluated in a comprehensive Phase 3 program.

-

ATLAS-A/B: This study enrolled adults and adolescents with severe hemophilia A or B without inhibitors.[4][10] Participants were randomized to receive either once-monthly 80 mg this compound prophylaxis or on-demand treatment with clotting factor concentrates.[4]

-

ATLAS-INH: This study evaluated the efficacy and safety of this compound in adults and adolescents with severe hemophilia A or B with inhibitors.[4][10] Participants were randomized to receive once-monthly 80 mg this compound prophylaxis or on-demand treatment with bypassing agents (BPAs).[4]

-

ATLAS-PPX: This study assessed the efficacy and safety of switching to once-monthly 80 mg this compound from prior prophylactic treatment with either clotting factor concentrates or BPAs in adults and adolescents with severe hemophilia A or B, with or without inhibitors.[11]

Across these studies, this compound consistently demonstrated a statistically significant and clinically meaningful reduction in ABR compared to on-demand treatment and prior prophylaxis.[4][10][11]

Table 2: Key Efficacy Outcomes from Phase 3 ATLAS Studies

| Study | Patient Population | This compound Median ABR (IQR) | Comparator Median ABR (IQR) | ABR Reduction with this compound | Reference |

| ATLAS-A/B | Hemophilia A/B without inhibitors | 0.0 (0.0 - 3.4) | 21.8 (8.4 - 41.0) | 89.9% | [10] |

| ATLAS-INH | Hemophilia A/B with inhibitors | 0.0 (0.0 - 1.7) | 16.8 (6.7 - 23.5) | 90.8% | [10] |

| ATLAS-PPX | Hemophilia A/B with/without inhibitors (switched from prophylaxis) | 0.0 | 4.4 (prior prophylaxis) | 61.1% | [11] |

ABR = Annualized Bleeding Rate; IQR = Interquartile Range

Dose Regimen Optimization and Safety

During the clinical development program, non-fatal thrombotic events were observed, leading to a voluntary dosing pause.[12] A thorough investigation revealed that very low AT activity levels (<10%) were associated with an increased risk of thrombosis.[13] Consequently, the dosing strategy was revised to an individually adjusted, AT-based regimen targeting AT activity levels between 15% and 35%.[12] This revised regimen, which includes lower and less frequent dosing (e.g., 50 mg every other month), has been shown to maintain meaningful bleed protection while improving the safety profile of this compound.[12]

The most common adverse events reported in clinical trials were mild to moderate injection-site reactions.[2] Elevations in liver transaminases were also observed but were generally transient.[14]

Experimental Protocols

Preclinical Bleeding Models

-

Animal Preparation: Anesthetize FVIII-deficient mice and place them on a temperature-controlled heating pad to maintain body temperature.

-

Tail Transection: Amputate the distal 3 mm of the tail using a sharp scalpel.

-

Bleeding Measurement: Immediately immerse the tail in a pre-weighed tube containing 37°C saline. Collect blood for a defined period (e.g., 20 minutes).

-

Quantification: Determine blood loss by measuring the hemoglobin concentration in the saline using a spectrophotometer after red blood cell lysis.

-

Animal Preparation: Anesthetize FVIII-deficient mice and secure them in a supine position. Shave the inner thigh to expose the saphenous vein.

-

Vein Puncture: Puncture the saphenous vein with a 23-gauge needle.

-

Bleeding Monitoring: Gently blot the bleeding site with filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases. Record the time to hemostasis.

-

Blood Loss Quantification (optional): Use pre-weighed filter paper to absorb the blood and determine the total blood loss by weight.

Clinical Assays

The Siemens INNOVANCE Antithrombin assay, a chromogenic assay, was used in the this compound clinical trials to measure AT activity.[4][15]

-

Principle: The assay measures the functional activity of AT based on its ability to inhibit Factor Xa (FXa) in the presence of heparin.

-

Procedure:

-

A patient's citrated plasma sample is incubated with a known excess of human FXa and heparin.

-

AT in the plasma forms a complex with heparin and inactivates a portion of the FXa.

-

The remaining, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline).

-

The rate of color development is measured spectrophotometrically at 405 nm and is inversely proportional to the AT activity in the sample.

-

-

Calibration: The assay is calibrated using a standard human plasma with a known AT concentration.

Figure 2: Antithrombin Activity Assay Workflow.

Thrombin generation assays were used as a key pharmacodynamic endpoint to assess the pro-hemostatic effect of this compound. The Calibrated Automated Thrombogram (CAT) is a widely used method.

-

Principle: TGA measures the total amount of thrombin generated over time in a plasma sample after the initiation of coagulation.

-

Procedure:

-

Platelet-poor plasma is mixed with a reagent containing a small amount of tissue factor and phospholipids to trigger coagulation.

-

A fluorogenic substrate for thrombin is also added.

-

As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.

-

The fluorescence is measured over time in a fluorometer, generating a thrombin generation curve.

-

-

Parameters: Key parameters derived from the curve include the lag time, peak thrombin concentration, time to peak, and the endogenous thrombin potential (ETP), which is the total area under the curve.

Conclusion

This compound represents a significant advancement in the field of hemophilia therapeutics. Its novel mechanism of action, targeting the endogenous anticoagulant antithrombin, offers a promising approach to rebalancing hemostasis in individuals with hemophilia A and B, regardless of inhibitor status. The comprehensive preclinical and clinical development program has demonstrated the potential of this compound to provide sustained prophylactic protection against bleeding with a convenient subcutaneous dosing regimen. The optimization of the dosing strategy based on AT monitoring is expected to enhance its long-term safety profile. As this compound progresses towards potential regulatory approval, it holds the promise of transforming the management of hemophilia and improving the quality of life for individuals living with this chronic condition.

References

- 1. INNOVANCE Antithrombin Assay - Siemens Healthineers USA [siemens-healthineers.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. siemens-healthineers.com [siemens-healthineers.com]

- 4. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saphenous Blood Collection in Mice | Animals in Science [queensu.ca]

- 15. sysmex-ap.com [sysmex-ap.com]

Fitusiran's Role in Rebalancing Hemostasis: A Technical Guide

Introduction

Hemophilia A and B are X-linked bleeding disorders characterized by a deficiency in coagulation Factor VIII (FVIII) and Factor IX (FIX), respectively. This deficiency impairs the generation of thrombin, a critical enzyme for fibrin clot formation, leading to a state of hemostatic imbalance and a lifelong risk of spontaneous and traumatic bleeding.[1][2] Traditional replacement therapies, while effective, face challenges such as frequent intravenous infusions and the development of neutralizing alloantibodies (inhibitors).[3] Fitusiran (Qfitlia™) represents a novel therapeutic class—a small interfering RNA (siRNA) therapeutic—that aims to restore hemostatic balance through a mechanism independent of factor replacement.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its clinical efficacy in rebalancing hemostasis, and the key experimental protocols used to evaluate its effects.

The Molecular Mechanism of this compound

This compound is an investigational, subcutaneously administered siRNA therapeutic designed to lower the levels of antithrombin (AT), a potent natural anticoagulant.[5][7] AT, a serine protease inhibitor (serpin) synthesized in the liver, plays a crucial role in downregulating coagulation by inhibiting thrombin (Factor IIa) and Factor Xa (FXa), as well as other serine proteases to a lesser extent.[8][9][10][11]

Caption: this compound's mechanism of action within a hepatocyte.

Rebalancing Hemostasis: The Impact on Thrombin Generation

In hemophilia, the deficiency of FVIII or FIX leads to insufficient thrombin generation.[2] By reducing the levels of the key anticoagulant, antithrombin, this compound treatment aims to rebalance hemostasis.[18][19] Lowering AT removes a major inhibitory control on the coagulation cascade, allowing for increased thrombin generation potential from the reduced levels of available clotting factors.[20] This shift does not correct the underlying factor deficiency but rather creates a new hemostatic equilibrium where sufficient thrombin can be generated to form a stable clot and prevent bleeding.[7]

This "rebalancing" concept is supported by both preclinical and clinical data. Studies have shown that this compound administration leads to a dose-dependent lowering of AT levels, which is directly associated with increased thrombin generation.[7][21] Thrombin generation assays in patients treated with this compound show that key parameters, such as the endogenous thrombin potential (ETP) and peak thrombin, approach the normal range observed in healthy individuals.[22][23]

Caption: this compound rebalances hemostasis by lowering anticoagulant pressure.

Clinical Efficacy and Safety Data

Phase 3 clinical trials (the ATLAS program) have demonstrated the efficacy of this compound in reducing bleeding rates in people with hemophilia A or B, with and without inhibitors.[5][24]

Data Presentation

Table 1: this compound Efficacy - Antithrombin (AT) Reduction

| Study / Regimen | Patient Population | Dosing | Mean AT Reduction from Baseline | Citation(s) |

|---|---|---|---|---|

| Phase 1 | Hemophilia A/B with Inhibitors | 50 mg monthly | 82.0% | [21] |

| Phase 1 | Hemophilia A/B with Inhibitors | 80 mg monthly | 87.4% | [21] |

| Phase 2 OLE (ODR¹) | Hemophilia A/B +/- Inhibitors | 50/80 mg monthly | 96% (mean % change -86%) | [25] |

| Phase 2 OLE (AT-DR²) | Hemophilia A/B +/- Inhibitors | AT-based (15-35% target) | 82% (mean % change -77%) | [25] |

| Phase 1/2 Extension | Hemophilia A/B +/- Inhibitors | 50/80 mg monthly | 72% to 85% | [22][23] |

¹ODR: Original Dose Regimen ²AT-DR: Antithrombin-based Dose Regimen

Table 2: this compound Efficacy - Annualized Bleeding Rate (ABR)

| Study | Patient Population | This compound ABR (Median) | Comparator ABR (Median) | ABR Reduction | Citation(s) |

|---|---|---|---|---|---|

| ATLAS-A/B | Hemophilia A/B without Inhibitors | 0.0 | 21.8 (On-demand factor) | 89.9% (mean) | [6][26] |

| ATLAS-INH | Hemophilia A/B with Inhibitors | 0.0 | 16.8 (On-demand BPAs³) | 90.8% (mean) | [2][27] |

| ATLAS-PPX | Hemophilia A/B +/- Inhibitors | 0.0 | N/A (vs. prior prophylaxis) | 79.7% vs BPA; 46.4% vs CFC⁴ | [5] |

| ATLAS-OLE | Hemophilia A/B +/- Inhibitors | 3.7 (AT-DR) | N/A (vs. on-demand in parent studies) | 71-73% (mean) | [28][29] |

| Phase 2 OLE | Hemophilia A/B +/- Inhibitors | 0.87 (AT-DR) | N/A | N/A | [25][30] |

³BPA: Bypassing Agents ⁴CFC: Clotting Factor Concentrates

Table 3: Key Safety Findings and Risk Mitigation

| Finding | Description | Mitigation Strategy | Citation(s) |

|---|---|---|---|

| Thrombotic Events | Thromboembolic events, including a fatal case of cerebral venous sinus thrombosis, were reported in early trials. | Development of an Antithrombin-based Dose Regimen (AT-DR) to maintain AT activity levels in a target range of 15% to 35%. This mitigates the risk associated with profound AT lowering (<10%). | [7][28][31][32] |

| Hepatotoxicity | Elevations in liver transaminases (e.g., ALT) were observed. | Monitoring of liver function tests. Events were generally transient and resolved after discontinuation. The AT-DR has shown a reduction in the incidence of elevated transaminases. | [6][27][30] |

| Injection Site Reactions | Mild and transient injection site reactions were the most common adverse events. | Standard patient monitoring. |[21] |

Key Experimental Protocols

The clinical development of this compound relied on specific assays to monitor its pharmacodynamic effects and ensure patient safety.

Measurement of Antithrombin Activity

Monitoring AT activity is critical for the safe administration of this compound, especially under the AT-based dosing regimen.[33]

-

Principle: A chromogenic assay is used to measure the functional activity of AT. In the assay, a known excess of a target protease (e.g., Factor Xa) is added to the patient's plasma. The patient's AT neutralizes a portion of this protease. The remaining, uninhibited protease then cleaves a colorless chromogenic substrate, releasing a colored compound (p-nitroaniline). The amount of color produced is inversely proportional to the AT activity in the sample.

-

Detailed Methodology (Siemens INNOVANCE® Antithrombin Assay): The INNOVANCE assay, which utilizes human Factor Xa (hFXa), was the standard assay used across all this compound Phase 1, 2, and 3 clinical trials.[33][34] It has demonstrated high precision and reliability in the clinically relevant range of 15-35% AT activity.[35][36]

-

Sample Preparation: Citrated platelet-poor plasma is obtained from the patient.

-

Reaction: The plasma sample is incubated with a reagent containing a known excess of human Factor Xa and heparin as a catalyst. During this incubation, a stable FXa-AT complex is formed.

-

Substrate Cleavage: A chromogenic FXa substrate is added. The residual (uninhibited) FXa cleaves this substrate.

-

Detection: The rate of color formation is measured kinetically at 405 nm using a spectrophotometer.

-

Quantification: The AT activity is quantified by comparing the result to a calibration curve generated with plasma standards of known AT activity.

-

-

Considerations: Studies have shown that other commercially available assays, particularly those using bovine Factor Xa or bovine thrombin (FIIa), may show significant underestimation or high inter-laboratory variability at the low AT levels relevant for this compound monitoring.[34][35][36]

Caption: Experimental workflow for the INNOVANCE Antithrombin Assay.

Assessment of Thrombin Generation

The Thrombin Generation Assay (TGA) provides a global assessment of the coagulability of a plasma sample, measuring the total amount of thrombin generated over time.

-

Principle: The assay measures the kinetics of thrombin generation in plasma after the addition of a trigger (e.g., tissue factor) and calcium. A fluorogenic substrate that is cleaved by thrombin is included in the reaction. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is monitored in real-time.

-

Detailed Methodology (Calibrated Automated Thrombogram - CAT): The CAT assay was used in this compound clinical studies to assess thrombin generation.[22][23]

-

Sample Preparation: Citrated platelet-poor plasma is used.

-

Triggering: A reagent containing a low concentration of tissue factor and phospholipids is added to the plasma to initiate coagulation.

-

Reaction Start: The reaction is started by the addition of a reagent containing calcium chloride and a fluorogenic thrombin substrate.

-

Fluorescence Monitoring: The plate is placed in a temperature-controlled fluorometer, and the fluorescence intensity is measured over time.

-

Calibration: Each sample is run in parallel with a calibrator of known thrombin activity, allowing the fluorescence signal to be converted into thrombin concentration (nM).

-

Data Analysis: A thrombin generation curve is produced, from which key parameters are derived:

-

Lag Time: Time to the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): The total area under the curve, representing the total amount of thrombin generated.

-

Peak Thrombin: The maximum concentration of thrombin reached.

-

-

Caption: Experimental workflow for the Calibrated Automated Thrombogram.

Conclusion

This compound offers a novel prophylactic approach for individuals with hemophilia A or B, irrespective of inhibitor status, by rebalancing hemostasis.[7][37] Its mechanism of action, silencing the endogenous anticoagulant antithrombin via RNA interference, leads to increased thrombin generation, which compensates for the underlying factor deficiency.[15][20] Robust clinical trial data have demonstrated a significant reduction in bleeding rates, supported by pharmacodynamic evidence from specialized coagulation assays. The implementation of an antithrombin-based dosing regimen, guided by a validated chromogenic assay, has been a critical step in optimizing the benefit-risk profile of this therapy. This compound represents a significant advancement in hemophilia management, with the potential to reduce treatment burden and provide consistent bleed protection.[2][7]

References

- 1. fda.gov [fda.gov]

- 2. Data from two Phase 3 studies demonstrating this compound significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâs plenary and late-breaking sessions [sanofi.com]

- 3. This compound: The first approved siRNA therapy for hemophilia via reducing plasma antithrombin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. jwatch.org [jwatch.org]

- 7. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Biochemistry, Antithrombin III - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Coagulation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. With RNAi across the hemophilia | Diagenode [diagenode.com]

- 13. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. A novel RNAi drug treats hemophilia in fewer doses | Drug Discovery News [drugdiscoverynews.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. fritsmafactor.com [fritsmafactor.com]

- 19. RNAi for the Treatment of People with Hemophilia: Current Evidence and Patient Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thrombin Generation Assay to Support Hematologists in the Era of New Hemophilia Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paper: Longitudinal Assessment of Thrombin Generation in Patients with Hemophilia Receiving this compound Prophylaxis: Phase II Study Results [ash.confex.com]

- 23. researchgate.net [researchgate.net]

- 24. New Results from ATLAS Phase 3 Program with this compound Presented at ASH Annual Meeting 2021 - Alnylam [capella.alnylam.com]

- 25. pharmacytimes.com [pharmacytimes.com]

- 26. This compound Reduces Bleeding Risk in Patients With Hemophilia A or B Without Inhibitors | Docwire News [docwirenews.com]

- 27. This compound Prophylaxis in Hemophilia With or Without Inhibitors | Docwire News [docwirenews.com]

- 28. ashpublications.org [ashpublications.org]

- 29. Safety and efficacy of a this compound antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Sanofi announces positive long-term efficacy and safety data for this compound from interim analysis of Phase 2 extension study in people with hemophilia A and B, with or without inhibitors [sanofi.com]

- 32. hemophilianewstoday.com [hemophilianewstoday.com]

- 33. siemens-healthineers.com [siemens-healthineers.com]

- 34. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 35. researchgate.net [researchgate.net]

- 36. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision-Making Points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. www1.wfh.org [www1.wfh.org]

The Molecular Target of Fitusiran: A Technical Guide to its Hepatocyte-Specific Silencing of Antithrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fitusiran is an RNA interference (RNAi) therapeutic representing a novel approach to the management of hemophilia A and B, with or without inhibitors. It is designed to rebalance hemostasis by targeting a key endogenous anticoagulant, antithrombin. This technical guide provides an in-depth overview of the molecular target of this compound in hepatocytes, its mechanism of action, and the key experimental methodologies used to characterize its activity.

The Molecular Target: Antithrombin (AT) mRNA in Hepatocytes

The specific molecular target of this compound is the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin (AT), a potent natural anticoagulant protein.[1][2][3] this compound is a synthetically designed small interfering RNA (siRNA) that leverages the endogenous RNAi pathway to achieve post-transcriptional silencing of SERPINC1 gene expression.[1][2]

The liver is the primary site of antithrombin synthesis.[1] this compound is specifically engineered for targeted delivery to hepatocytes through conjugation to N-acetylgalactosamine (GalNAc) ligands.[1][3][4] These GalNAc ligands bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly and almost exclusively expressed on the surface of hepatocytes.[1][4][5][6] This targeted delivery mechanism minimizes off-target effects and maximizes the therapeutic action in the desired tissue.

Chemical Characteristics of this compound

This compound is a double-stranded siRNA molecule with specific chemical modifications to enhance its stability, potency, and duration of action. These modifications include 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions on the sugar backbone, as well as phosphorothioate (PS) linkages at the ends of the strands to protect against nuclease degradation.[7]

Mechanism of Action: RNA Interference-Mediated Silencing

The mechanism of action of this compound follows the canonical RNAi pathway, which can be broken down into the following key steps:

-

Hepatocyte Targeting and Uptake: The triantennary GalNAc ligand on this compound binds to the ASGPR on the hepatocyte surface, leading to receptor-mediated endocytosis of the siRNA conjugate.[3][4][5]

-

Endosomal Escape: Following internalization, the this compound-ASGPR complex is trafficked into endosomes. A critical step for activity is the escape of the this compound molecule from the endosome into the cytoplasm.

-

RISC Loading: In the cytoplasm, the double-stranded this compound is recognized and loaded into the RNA-Induced Silencing Complex (RISC), a multi-protein nuclease complex.[1][2][3] The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand is retained within the RISC.

-

Target mRNA Recognition and Cleavage: The guide strand, now part of the active RISC, directs the complex to the antithrombin mRNA through sequence-specific base pairing.

-

mRNA Degradation and Silencing: The Argonaute-2 (Ago2) protein, a key component of RISC, then catalyzes the cleavage of the target antithrombin mRNA. This cleavage event leads to the degradation of the mRNA, thereby preventing its translation into the antithrombin protein.[1][2][3]

-

Sustained Effect: The RISC complex is then released and can go on to cleave multiple antithrombin mRNA molecules, leading to a potent and durable reduction in antithrombin protein synthesis and circulating levels.[1]

Quantitative Data

While specific preclinical data on the binding affinity (Kd) of this compound to its target mRNA and in vitro IC50 values for antithrombin reduction are not publicly available, extensive clinical trial data demonstrate its dose-dependent effect on antithrombin levels and clinical outcomes.

Table 1: Preclinical Efficacy of this compound (ALN-AT3)

| Model System | Dosing | Effect on Antithrombin (AT) | Outcome | Reference |

| Wild-type Mice | 0.75 mg/kg (weekly) | ~80% reduction | Maintained lowered AT levels | [8] |

| Hemophilia A Mice | 3.0 mg/kg (3 weekly doses) | Not specified | Decreased coagulation times | [8] |

| Non-human Primates (induced Hemophilia A) | Not specified | Not specified | Increased thrombin production | [8] |

Table 2: Clinical Efficacy of this compound in Phase 1/2 Studies

| Patient Population | This compound Dose | Mean Maximal AT Reduction from Baseline | Annualized Bleeding Rate (ABR) | Reference |

| Hemophilia A or B (without inhibitors) | 80 mg (monthly) | 87% | Not specified | [9] |

| Hemophilia A or B (with inhibitors) | 50 mg (monthly) | 82.0% | Median: 0.0 | [10] |

| Hemophilia A or B (with inhibitors) | 80 mg (monthly) | 87.4% | Median: 0.0 | [10] |

Table 3: this compound Revised Dosing Regimen and Target Antithrombin Levels

| Parameter | Guideline | Reference |

| Target AT Activity Level | 15% - 35% of normal | [1][11] |

| Starting Dose | 50 mg subcutaneously every 2 months | [11] |

| Dose Adjustment | Based on AT activity monitoring | [11] |

Experimental Protocols

Detailed, proprietary protocols for this compound-specific assays are not publicly available. However, based on standard methodologies for characterizing GalNAc-siRNA conjugates, the following representative protocols can be outlined.

In Vitro this compound Activity Assay in Primary Hepatocytes

Objective: To determine the in vitro potency (IC50) of this compound in reducing antithrombin mRNA levels in primary human hepatocytes.

Methodology:

-

Cell Culture: Plate primary human hepatocytes in collagen-coated plates and maintain in appropriate culture medium.

-

This compound Treatment: Prepare a serial dilution of this compound in culture medium and treat the hepatocytes for a specified duration (e.g., 24-72 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

-

Quantitative RT-PCR (qRT-PCR):

-

Reverse transcribe the RNA to cDNA.

-

Perform real-time PCR using primers and a probe specific for the human SERPINC1 mRNA.

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: Calculate the relative reduction in SERPINC1 mRNA levels for each this compound concentration compared to a negative control (e.g., untreated or treated with a non-targeting siRNA). Determine the IC50 value by fitting the data to a dose-response curve.

RISC Immunoprecipitation (RIP) Assay

Objective: To confirm the loading of the this compound guide strand into the RISC complex in hepatocytes.

Methodology:

-

Cell Treatment and Lysis: Treat hepatocytes with this compound, then lyse the cells under conditions that preserve protein-RNA interactions.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against a core RISC component, typically Argonaute-2 (Ago2).

-

Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

RNA Elution and Quantification: Elute the RNA from the immunoprecipitated RISC complex. Quantify the amount of this compound guide strand using a sensitive method like stem-loop RT-qPCR.

Antithrombin Activity Assay in Plasma

Objective: To measure the functional activity of antithrombin in plasma samples from this compound-treated individuals.

Methodology:

-

Sample Preparation: Obtain citrated plasma from blood samples.

-

Chromogenic Assay Principle: These assays are typically based on the inhibition of a known amount of a serine protease (e.g., Factor Xa or Thrombin) by antithrombin in the presence of heparin.

-

Assay Procedure:

-

Incubate the plasma sample with an excess of Factor Xa and heparin. Antithrombin in the plasma will form a complex with and inactivate a portion of the Factor Xa.

-

Add a chromogenic substrate for Factor Xa. The remaining, active Factor Xa will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis: The amount of color produced is inversely proportional to the antithrombin activity in the plasma. The results are typically reported as a percentage of normal activity.

Logical Relationships in this compound Dosing Strategy

The clinical dosing of this compound is guided by a logical framework aimed at maintaining antithrombin levels within a therapeutic window to ensure efficacy while minimizing the risk of thrombotic events.

Caption: Logical relationship for this compound dose adjustments.Conclusion

References

- 1. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASGPR-mediated delivery of GalNAc conjugated siRNA to hepatocytes - ChemBioChem (2015) — Jonathan Snow [jonny-snow.com]

- 7. How to find the chemical modification of this compound? [synapse.patsnap.com]

- 8. 2minutemedicine.com [2minutemedicine.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

Pharmacodynamics of Fitusiran-mediated antithrombin silencing

An In-depth Technical Guide to the Pharmacodynamics of Fitusiran-Mediated Antithrombin Silencing

Introduction

This compound is an investigational, subcutaneously administered small interfering RNA (siRNA) therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] It represents a novel approach to hemostasis rebalancing by targeting antithrombin (AT), a key endogenous anticoagulant.[3][4] By silencing the synthesis of AT, this compound aims to increase thrombin generation, thereby improving clot formation and reducing bleeding episodes in individuals with hemophilia.[3][5] This guide provides a detailed examination of the pharmacodynamics of this compound, its mechanism of action, the experimental protocols used for its evaluation, and the clinical data supporting its efficacy.

Core Mechanism of Action: RNA Interference

This compound leverages the natural cellular process of RNA interference (RNAi) to achieve its therapeutic effect.[3][6] As an siRNA, it is designed to specifically target the messenger RNA (mRNA) that codes for antithrombin, which is produced primarily in the liver.[4][6] Upon subcutaneous administration, this compound travels to hepatocytes, where it is incorporated into the RNA-induced silencing complex (RISC).[7] The RISC-fitusiran complex then binds to the complementary sequence on the antithrombin mRNA, leading to its cleavage and subsequent degradation.[6][7] This process prevents the mRNA from being translated into antithrombin protein, effectively "silencing" the gene and reducing the circulating levels of AT.[6][7] The reduction in AT, a major inhibitor of thrombin and Factor Xa, shifts the hemostatic balance towards a more procoagulant state, enhancing the patient's ability to generate thrombin and form stable clots.[2][3]

Pharmacodynamic Effects and Clinical Data

The primary pharmacodynamic effect of this compound is a potent and sustained reduction in AT levels, which directly correlates with increased thrombin generation and a reduction in bleeding frequency.

Antithrombin Lowering

Clinical studies have consistently demonstrated a dose-dependent reduction in AT activity following this compound administration.[3] An initial fixed-dose regimen of 80 mg once-monthly resulted in a mean maximum AT lowering of 70% to 89% from baseline.[3] However, following reports of non-fatal thrombotic events, a revised, AT-based dosing regimen was implemented to maintain AT activity within a target range of 15% to 35%, enhancing the treatment's benefit-risk profile.[1][8] This individualized approach involves adjusting the dose and frequency (e.g., 50 mg every other month) based on monthly AT measurements to achieve the target therapeutic window.[1][9]

| Parameter | Original Dose Regimen (ODR) | AT-Based Dose Regimen (AT-DR) | Source |

| Dosing | 80 mg monthly | 20, 50, or 80 mg monthly or bi-monthly | [1][9] |

| Target AT Level | Not specified (observed mean reduction of ~86-89%) | 15% - 35% of normal activity | [1][3][8] |

| Mean AT Reduction | 86% - 96% | 77% - 82% | [5] |

| Median ABR (Overall) | ~0.70 - 1.43 | ~0.87 - 3.7 | [5][10][11] |

ABR = Annualized Bleeding Rate. Data compiled from multiple clinical trials and may vary based on patient population (with/without inhibitors) and study phase.

Thrombin Generation and Clinical Efficacy

The reduction in AT levels directly leads to increased thrombin generation, which is the intended therapeutic outcome to overcome the coagulation deficit in hemophilia.[2][10] This effect has been consistently observed in clinical trials and is associated with a significant and clinically meaningful reduction in bleeding rates.[12] Across both Phase 3 studies (ATLAS-A/B and ATLAS-INH), prophylactic treatment with this compound demonstrated a 90% reduction in annualized bleeding rates (ABR) compared to on-demand treatment.[4][12]

| Study | Patient Population | This compound Median ABR | On-Demand Comparator Median ABR | Outcome | Source |

| ATLAS-INH | Hemophilia A/B with Inhibitors | 0.0 | 16.8 | Statistically significant reduction | [3] |

| ATLAS-A/B | Hemophilia A/B without Inhibitors | 0.0 | Not specified (51% zero bleeds vs 5% in control) | Statistically significant reduction | [12] |

| ATLAS-OLE | Hemophilia A/B with/without Inhibitors | 3.7 | N/A (Open-label extension) | Maintained bleed protection | [1][9] |

Experimental Protocols & Methodologies

The evaluation of this compound's pharmacodynamics relies on specific and validated laboratory assays and carefully designed clinical trial protocols.

Antithrombin Activity Measurement

Accurate measurement of AT activity is critical for the safe and effective use of this compound, especially under the AT-based dosing regimen.[13][14]

-

Principle : Chromogenic assays are used to measure the functional activity of AT. These assays assess the ability of AT in a plasma sample to inhibit a known amount of a clotting factor, typically Factor Xa (FXa) or thrombin (Factor IIa).[14]

-

Recommended Assay : The Siemens INNOVANCE Antithrombin assay , a human FXa-based chromogenic assay, has been identified as the most reliable and suitable method for monitoring patients on this compound.[13][15][16] It demonstrates high precision and reliability, particularly within the clinically critical decision range of 15-35% AT activity.[13][16] This assay was used throughout the this compound clinical development program.[13][14]

-

Methodology :

-

Patient plasma is collected, typically within 4 hours before the next scheduled dose.[1]

-

The plasma is incubated with a known excess of human Factor Xa in the presence of heparin.

-

A chromogenic substrate specific for FXa is added.

-

The amount of residual FXa activity is inversely proportional to the AT concentration in the sample and is measured spectrophotometrically.

-

-

Assay Variability : Studies have shown that other commercially available assays, particularly those using bovine-based reagents (bovine FIIa or FXa), can show significant lab-to-lab variability and may underestimate AT levels, especially at the low concentrations relevant to this compound therapy.[13][15] Assays like HemosIL® have been shown to be unsuitable for this compound patient management.[13]

Thrombin Generation Assay (TGA)

TGA provides a global assessment of hemostatic potential by measuring the amount of thrombin generated over time in a plasma sample after the addition of a trigger.

-

Principle : TGA measures the dynamics of thrombin generation and decay, providing key parameters such as Peak Thrombin, Endogenous Thrombin Potential (ETP), and lag time.

-

Methodology :

-

Platelet-poor plasma from the patient is prepared.

-

A trigger (e.g., a low concentration of tissue factor) and a fluorogenic substrate for thrombin are added.

-

As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.

-

The fluorescence is measured over time by a fluorometer, generating a "thrombogram" from which pharmacodynamic parameters are derived.

-

-

Application : In this compound studies, TGA is used to confirm that AT lowering translates into a functional increase in the capacity to generate thrombin, supporting the drug's mechanism of action.[2][3]

Dose Adjustment Logic for the AT-Based Regimen

The revised dosing strategy for this compound is a key pharmacodynamic consideration, designed to maximize efficacy while minimizing the risk of thrombosis. The logic is proactive and data-driven, aiming to maintain a patient's AT activity within a specific therapeutic corridor.

Conclusion

The pharmacodynamics of this compound are characterized by a potent, specific, and durable silencing of antithrombin synthesis via RNA interference. This mechanism directly translates into a rebalancing of the hemostatic system, evidenced by increased thrombin generation and a profound reduction in clinical bleeding events in individuals with hemophilia A or B. The evolution from a fixed-dose to an AT-based dosing regimen, guided by precise and reliable AT activity assays, highlights a sophisticated approach to optimizing the benefit-risk profile of this novel therapy. The comprehensive data from preclinical and clinical studies provide a robust foundation for understanding this compound's mode of action and its potential to transform the standard of care in hemophilia management.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic this compound—Results of the phase 1 inhibitor cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antithrombin lowering in hemophilia: a closer look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hemophilianewstoday.com [hemophilianewstoday.com]

- 9. Safety and efficacy of a this compound antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Long-term safety and efficacy of this compound prophylaxis, and perioperative management, in people with hemophilia A or B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Press Release: Two this compound Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]

- 13. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 14. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at this compound Clinical Decision‐Making Points - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. INNOVANCE Antithrombin Assay - Siemens Healthineers [siemens-healthineers.com]

Fitusiran for Hemophilia Patients with Inhibitors: A Technical Guide

Introduction

Hemophilia A and B are X-linked bleeding disorders characterized by deficiencies in coagulation factor VIII (FVIII) and factor IX (FIX), respectively. A significant complication in the management of these disorders is the development of inhibitory alloantibodies against replacement factor concentrates, rendering standard therapies ineffective. For these patients, treatment relies on bypassing agents (BPAs) like activated prothrombin complex concentrate (aPCC) and recombinant activated factor VII (rFVIIa), which have limitations including short half-lives and variable efficacy. Fitusiran represents a novel therapeutic approach, utilizing a mechanism independent of FVIII or FIX replacement to rebalance hemostasis.

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, clinical trial data in the inhibitor population, key experimental methodologies, and safety profile for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: RNA Interference to Rebalance Hemostasis

This compound is a subcutaneously administered small interfering RNA (siRNA) therapeutic.[1][2] It is designed to lower the levels of antithrombin (AT), a key endogenous anticoagulant that inhibits thrombin and other procoagulant enzymes.[3][4]

The core mechanism involves the following steps:

-

Targeted Delivery: this compound is conjugated to a triantennary N-acetylgalactosamine (GalNAc) moiety, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.[5]

-

RNA Interference (RNAi) Pathway: Once inside the hepatocyte, the this compound siRNA molecule is incorporated into the RNA-induced silencing complex (RISC).[6]

-

mRNA Degradation: The RISC complex, guided by the this compound strand, binds to the messenger RNA (mRNA) transcript of the antithrombin gene (SERPINC1).[5][7] This binding leads to the catalytic cleavage and degradation of the AT mRNA.[6]

-

Reduced AT Synthesis: The degradation of AT mRNA prevents its translation into protein, resulting in a significant and sustained reduction in the synthesis and secretion of AT from the liver.[6][8]

-

Rebalancing Hemostasis: By lowering circulating AT levels, this compound reduces the inhibition of thrombin and Factor Xa. This leads to an increase in thrombin generation, which helps to compensate for the underlying factor deficiency and rebalance hemostasis in patients with hemophilia A or B, irrespective of inhibitor status.[3][9][10]

Clinical Efficacy in Patients with Inhibitors

The pivotal study evaluating this compound in hemophilia patients with inhibitors is the Phase 3 ATLAS-INH trial.[1][11][12] This study demonstrated the efficacy of this compound prophylaxis compared to on-demand treatment with BPAs.

ATLAS-INH Study Design

The ATLAS-INH study was a multicenter, open-label, randomized Phase 3 trial.[12][13] Male patients aged 12 years and older with severe hemophilia A or B with inhibitors were randomized in a 2:1 ratio to receive either once-monthly 80 mg subcutaneous this compound for prophylaxis or to continue with their on-demand BPA regimen for a nine-month period.[1][11][12] The primary endpoint was the annualized bleeding rate (ABR).[11]

Efficacy Results

This compound prophylaxis resulted in a statistically significant and clinically meaningful reduction in bleeding events compared to on-demand BPA treatment.[11][13] A majority of participants treated with this compound experienced zero bleeds.[12][13]

Table 1: Efficacy of this compound in Patients with Inhibitors (ATLAS-INH Trial)

| Efficacy Endpoint | This compound Prophylaxis (80 mg monthly) | On-Demand Bypassing Agents (BPA) | Reduction with this compound | p-value |

|---|---|---|---|---|

| Mean ABR (Model-based) | 1.7[13] | 18.1[13] | 90.8%[13] | <0.0001[13] |

| Median Observed ABR | 0.0[11][14] | 16.8[11][14] | - | - |

| Patients with Zero Treated Bleeds | 65.8% (25/38)[11][12][13][14] | 5.3% (1/19)[11][12] | - | - |

| Median Spontaneous ABR | 0.0 | 15.7 | - | - |

| Median Joint ABR | 0.0 | 13.8 | - | - |

ABR: Annualized Bleeding Rate. Data sourced from the ATLAS-INH Phase 3 trial results.[11][13][14][15]

Pharmacokinetics and Pharmacodynamics

This compound exhibits dose-proportional plasma exposure with no accumulation after repeated monthly dosing.[16] Its pharmacodynamic effect, driven by liver activity, is more relevant than its plasma concentration profile.[16]

Table 2: this compound Pharmacokinetic Parameters (Single Subcutaneous Dose)

| Parameter | 20 mg Dose (Mean ± SD) | 50 mg Dose (Mean ± SD) |

|---|---|---|

| Tmax (hours) | 2.88 (0.5 - 4.33)[5][7] | 3.78 (0.42 - 11.9)[5][7] |

| Cmax (ng/mL) | 34.4 (10.1)[5] | 84.1 (58.7)[5] |

| AUC (ng·h/mL) | 491 (83.8)[5] | 1290 (377)[5] |

| Apparent Clearance (L/h) | 41.9 (8.39)[5] | 50.8 (71.1)[5] |

| Half-life (hours) | 5.57 (2.36)[5][7] | 7.98 (4.74)[5][7] |